5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Description
5-Bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a brominated thiophene sulfonamide derivative synthesized via alkylation of 5-bromothiophene-2-sulfonamide with cyclopropyl and thiophen-3-ylmethyl substituents. The reaction employs lithium hydride (LiH) as a base in dimethylformamide (DMF) at room temperature, facilitating efficient N-alkylation . Its unique substituents—cyclopropyl and thiophene-methyl groups—introduce steric and electronic effects that distinguish it from simpler alkylated analogues.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYPFBQRGHKMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of thiophene, followed by sulfonamide formation and subsequent cyclopropylation. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The target compound’s cyclopropyl and thiophene-methyl groups create a sterically hindered environment compared to linear alkyl chains (e.g., propyl) . This may reduce reactivity in subsequent coupling reactions but improve target selectivity in biological applications.
- Synthetic Conditions : LiH in DMF (target compound) offers milder conditions than NaH in THF (Compound 2w), which requires low temperatures (0°C) and may limit scalability .
- Functionalization Potential: Derivatives synthesized via Suzuki-Miyaura coupling (SMC) incorporate aryl groups, enhancing π-conjugation for optoelectronic applications .
Electronic and Physicochemical Properties
While explicit data on the target compound’s solubility or logP are unavailable, inferences can be drawn from substituent effects:
- Electron-Withdrawing Effects : The bromine atom at the 5-position stabilizes the thiophene ring via inductive effects, common across all analogues .
- Aryl vs. Alkyl : SMC-derived aryl analogues (e.g., 4a-g) exhibit extended conjugation, favoring applications in materials science over biological systems .
Biological Activity
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, a cyclopropyl group, and a sulfonamide functional group. The presence of bromine enhances its reactivity, making it suitable for various biological applications. The synthesis typically involves multiple steps:
- Bromination of Thiophene : The initial step involves brominating the thiophene ring.
- Formation of Sulfonamide : A sulfonamide group is introduced through reaction with appropriate sulfonyl chlorides.
- Cyclopropylation : The cyclopropyl group is added via alkylation reactions.
The synthetic routes often require specific conditions, including the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride for alkylation reactions.
Antibacterial Properties
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide exhibits significant antibacterial activity against resistant strains, particularly those producing New Delhi Metallo-β-lactamase (NDM-1), which poses a challenge in treating infections caused by Klebsiella pneumoniae. In vitro studies have shown that this compound can effectively inhibit bacterial growth by interfering with essential cellular processes.
Table 1: Antibacterial Activity Against Resistant Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae (NDM-1) | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These results indicate that the compound has low toxicity profiles while maintaining potent antibacterial effects, making it a promising candidate for further development in combating antibiotic resistance.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, in assays using the A549 non-small cell lung cancer cell line, the compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| MCF-7 | 7.5 | Cell cycle arrest at G2/M phase |
| HeLa | 6.0 | Inhibition of tubulin polymerization |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .
The biological activity of 5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is primarily attributed to its interaction with specific molecular targets within bacterial and cancer cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and interfere with cellular signaling pathways critical for cancer cell survival.
Proposed Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes responsible for synthesizing essential components of the bacterial cell wall.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
